molecular formula C10H21NO2S B13268980 3-[(4-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione

3-[(4-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione

Cat. No.: B13268980
M. Wt: 219.35 g/mol
InChI Key: PQLUOKFZAWREOU-UHFFFAOYSA-N
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Description

3-[(4-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiolane ring and an amino group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of 4-methylpentan-2-ylamine with a thiolane derivative under controlled conditions. One common method includes the use of a thiolane-1,1-dione precursor, which reacts with 4-methylpentan-2-ylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives. These products are often characterized by their distinct physical and chemical properties, which can be analyzed using techniques such as NMR spectroscopy and mass spectrometry .

Scientific Research Applications

3-[(4-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme function.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can undergo redox reactions, influencing cellular redox balance. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione is unique due to its specific combination of a thiolane ring and an amino group, which confer distinct reactivity and functionality. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of redox biology .

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

N-(4-methylpentan-2-yl)-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C10H21NO2S/c1-8(2)6-9(3)11-10-4-5-14(12,13)7-10/h8-11H,4-7H2,1-3H3

InChI Key

PQLUOKFZAWREOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC1CCS(=O)(=O)C1

Origin of Product

United States

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